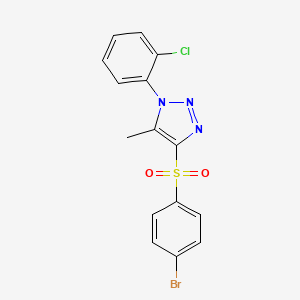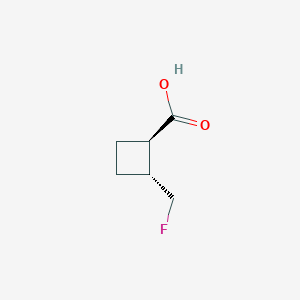
(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid, also known as FMCC, is a cyclic amino acid that has gained significant attention in the scientific community due to its unique chemical and biological properties. FMCC is a chiral compound, and its (1R,2R) enantiomer is of particular interest due to its potential use in drug discovery and development. In
Scientific Research Applications
Synthesis Techniques
- A study described the synthesis of related 2-aminocyclobutane-1-carboxylic acids, highlighting techniques for achieving high enantiomeric excesses and overall yields through a chiral precursor and [2+2] photocycloaddition reactions. This method underscores the importance of stereochemistry in the synthesis of cyclobutane derivatives (Gauzy et al., 2004).
Peptide Design
- Research into the incorporation of cyclobutane amino acids into peptides has shown that these compounds can significantly affect peptide rigidity and structure. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared and utilized in beta-peptides, demonstrating their influence on peptide conformation and stability (Izquierdo et al., 2005).
Imaging Applications
- The synthesis and evaluation of fluoromethyl cyclobutane carboxylic acids as potential PET imaging agents for tumor detection highlight the compound's utility in medical imaging. These studies focus on the radiofluorination of the compound and its uptake in brain tumors, demonstrating its potential as a diagnostic tool (Martarello et al., 2002).
Diagnostic Applications in Prostate Cancer
- Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid PET/CT has been studied for its effectiveness in detecting recurrent prostate carcinoma. A meta-analysis showed this imaging technique's high sensitivity and specificity in diagnosing prostate carcinoma relapse, emphasizing its value in clinical settings (Ren et al., 2016).
properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNCJNDZUIZTP-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)
![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)
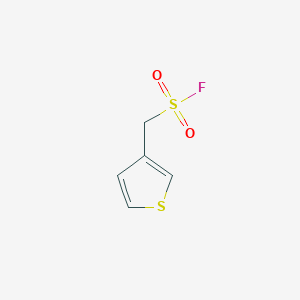

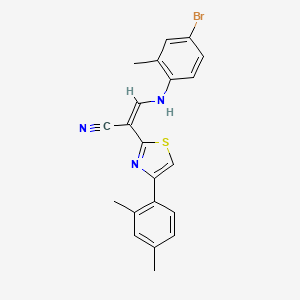

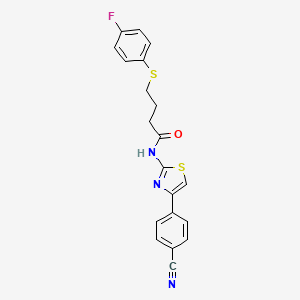
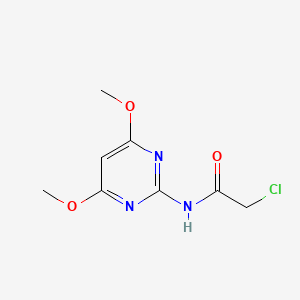
![5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2813691.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2813693.png)
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
